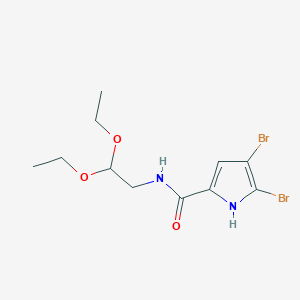
4,5-dibromo-N-(2,2-diethoxyethyl)-1H-pyrrole-2-carboxamide
説明
4,5-dibromo-N-(2,2-diethoxyethyl)-1H-pyrrole-2-carboxamide is a useful research compound. Its molecular formula is C11H16Br2N2O3 and its molecular weight is 384.06 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
生物活性
4,5-Dibromo-N-(2,2-diethoxyethyl)-1H-pyrrole-2-carboxamide is a compound of interest due to its potential biological activities, particularly in the field of medicinal chemistry. This article explores its biological activity, focusing on its mechanism of action, efficacy against specific targets, and relevant case studies.
Chemical Structure and Properties
The compound features a pyrrole ring substituted with bromine atoms and a diethoxyethyl group. Its molecular formula is C₁₃H₁₈Br₂N₂O₂, and it has a molecular weight of approximately 394.01 g/mol. The presence of the pyrrole moiety is significant as it contributes to the compound's interaction with biological targets.
Antibacterial Properties
Recent studies have highlighted the antibacterial potential of pyrrole derivatives, including this compound. A notable study investigated derivatives of 1H-pyrrole-2-carboxamide as inhibitors of DNA gyrase , an essential enzyme for bacterial DNA replication. The synthesized compounds exhibited IC₅₀ values ranging from submicromolar to low micromolar concentrations against Escherichia coli DNA gyrase, indicating significant antibacterial activity .
| Compound | Target | IC₅₀ (μM) |
|---|---|---|
| This compound | DNA gyrase | 0.891 - 10.4 |
| Other derivatives | DNA gyrase | 15.9 - 169 |
Inhibition of Adenylyl Cyclase
Another study reported that related pyrrole derivatives inhibited adenylyl cyclase in Giardia lamblia. The mechanism was competitive, suggesting that these compounds could serve as starting points for developing metabolic inhibitors targeting this enzyme . This activity is particularly relevant in treating parasitic infections.
The biological activity of this compound can be attributed to its ability to interact with specific enzymes critical for microbial survival. The binding affinity and inhibition mechanisms were explored through molecular docking studies, which revealed how the compound fits into the active sites of these enzymes .
Study on Antimicrobial Efficacy
A case study focused on the synthesis and evaluation of various pyrrole derivatives against bacterial strains demonstrated that modifications in the side chains significantly influenced antibacterial potency. The study found that compounds with bromine substitutions exhibited enhanced activity compared to their non-brominated counterparts .
Comparative Analysis
A comparative analysis with other known inhibitors showed that while some derivatives had higher activity against DNA gyrase, this compound maintained a favorable profile due to its low cytotoxicity and effective inhibition at lower concentrations .
特性
IUPAC Name |
4,5-dibromo-N-(2,2-diethoxyethyl)-1H-pyrrole-2-carboxamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H16Br2N2O3/c1-3-17-9(18-4-2)6-14-11(16)8-5-7(12)10(13)15-8/h5,9,15H,3-4,6H2,1-2H3,(H,14,16) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FUQASTTUPMECQZ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(CNC(=O)C1=CC(=C(N1)Br)Br)OCC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H16Br2N2O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
384.06 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
















